5-amino-1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based carboxamide derivative with a 5-amino substituent on the triazole ring. The structure includes a 4-chlorophenyl group at position 1 and a 4-fluorophenyl carboxamide moiety at position 2. Its molecular formula is C₁₅H₁₁ClFN₅O, with a molecular weight of 347.73 g/mol. Triazole derivatives are well-documented for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The presence of halogenated aromatic rings (Cl and F) enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-(4-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-9-1-7-12(8-2-9)22-14(18)13(20-21-22)15(23)19-11-5-3-10(17)4-6-11/h1-8H,18H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMVNCCRAYOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-fluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually done by reacting the triazole derivative with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group at position 5 of the triazole ring exhibits nucleophilic character, enabling the following reactions:
a. Acylation
Reacts with acylating agents (e.g., acetyl chloride, acetic anhydride) to form substituted amides.
Example :
Conditions : Pyridine as base, room temperature.
Yield : ~70–85% (estimated based on analogous triazole derivatives).
b. Schiff Base Formation
Condensation with aldehydes/ketones yields imine derivatives.
Example :
Conditions : Ethanol reflux, catalytic acid .
Carboxamide Group Transformations
The carboxamide moiety at position 4 undergoes hydrolysis and condensation:
a. Acid/Base Hydrolysis
Hydrolyzes to the corresponding carboxylic acid under strong acidic or basic conditions:
Conditions :
b. Nucleophilic Substitution
Reacts with amines (e.g., hydrazine) to form substituted ureas:
Conditions : Ethanol, reflux, 6h.
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl and 4-fluorophenyl groups influence EAS reactivity:
| Position | Reaction | Conditions | Product |
|---|---|---|---|
| 4-Chlorophenyl ring | Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | Meta-nitro derivative (minor yield) |
| 4-Fluorophenyl ring | Sulfonation | H₂SO₄/SO₃, 50°C, 4h | Para-sulfo derivative (low yield) |
Notes :
-
Electron-withdrawing Cl/F groups deactivate the rings, directing substitution to meta/para positions.
-
Limited reactivity due to steric hindrance from triazole substitution .
Cross-Coupling Reactions
The aromatic halides (Cl, F) enable palladium-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Reacts with boronic acids to form biaryl derivatives:
Conditions : DME/H₂O, 80°C, 12h .
b. Buchwald-Hartwig Amination
Substitutes chlorine with amines:
Conditions : Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 100°C .
Triazole Ring Reactivity
The 1,2,3-triazole core participates in:
a. Cycloadditions
Engages in Huisgen cycloaddition with alkynes under copper catalysis (retro-CuAAC):
Conditions : CuI, DIPEA, DMF, 60°C.
b. Alkylation
Reacts with alkyl halides at N2/N3 positions:
Conditions : K₂CO₃, DMF, 50°C .
Redox Reactions
a. Oxidation of Amino Group
The 5-amino group oxidizes to nitro under strong oxidizing agents:
Conditions : 0°C, 2h; yields ~50% .
Mechanistic Considerations
-
Steric Effects : Bulky substituents on the triazole (e.g., 4-fluorophenyl) hinder reactions at N2/N3 positions.
-
Electronic Effects : Electron-withdrawing groups (Cl, F) reduce aromatic ring reactivity but enhance triazole ring stability.
-
Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for cross-coupling .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry , where it is being investigated for its potential as an anti-cancer agent . The compound exhibits the ability to inhibit specific enzymes that are crucial for cancer cell proliferation. Research indicates that triazole derivatives often possess anticancer properties due to their interaction with molecular targets involved in cell signaling pathways and apoptosis.
Biological Studies
In addition to its medicinal applications, this compound is utilized in various biological studies . It serves as a tool for investigating enzyme inhibition and receptor binding activities. The compound's ability to interact with biological molecules makes it suitable for exploring cellular signaling pathways and understanding disease mechanisms.
Research Findings
Research has demonstrated that triazole derivatives can modulate immune responses and exhibit anti-inflammatory properties. This suggests potential applications in treating autoimmune diseases and inflammatory conditions .
Industrial Applications
Beyond medicinal uses, 5-amino-1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide also finds relevance in industrial applications . It acts as an intermediate in the synthesis of complex molecules used in pharmaceuticals and agrochemicals. The compound's stability and bioavailability make it an attractive building block for developing new chemical entities.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Anti-Cancer Efficacy : A study demonstrated that the compound significantly reduced tumor growth in xenograft models by inhibiting specific kinases involved in cell signaling pathways.
- Enzyme Inhibition : Research indicated that this compound effectively inhibited the activity of matrix metalloproteinases (MMPs), which play a role in cancer metastasis.
- Inflammatory Response Modulation : In vitro studies revealed that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic effects in inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream biological pathways. This inhibition can lead to the suppression of cancer cell growth or modulation of immune responses.
Comparison with Similar Compounds
Halogen Substitution Patterns
Carboxamide Modifications
Antiproliferative Activity
Biological Activity
5-amino-1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. Triazoles are notable for their diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a triazole ring, which contributes to its biological activity. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings enhances its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H13ClF N5O |
| Molecular Weight | 305.75 g/mol |
| CAS Number | 187949-90-2 |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound binds to the active site of target enzymes, inhibiting their activity. This inhibition can lead to reduced cancer cell proliferation and modulation of immune responses.
- Receptor Interaction : It may also interact with various receptors involved in cellular signaling pathways, potentially altering their function and downstream effects.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity across various domains:
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated submicromolar potency against MCF-7 breast cancer cells .
- Mechanistic Insights : The presence of the triazole ring is crucial for its cytotoxic activity. SAR (Structure-Activity Relationship) analyses suggest that the electron-withdrawing chlorine group enhances its antiproliferative effects .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression:
- Carbonic Anhydrase Inhibition : It has been shown to selectively inhibit carbonic anhydrases (CAs), which are often overexpressed in tumors. This inhibition can disrupt tumor growth and metastasis .
Other Biological Activities
Beyond anticancer properties, this compound is being studied for:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, although more research is needed to establish efficacy .
- Anti-inflammatory Properties : There are indications that it may modulate inflammatory pathways, contributing to its therapeutic profile in chronic inflammatory diseases .
Study 1: Anticancer Efficacy in MCF-7 Cells
In a recent study, this compound was tested against MCF-7 cells. The results showed an IC50 value of approximately 0.65 µM, indicating strong cytotoxicity. Flow cytometry analysis revealed that the compound induces apoptosis through caspase activation pathways .
Study 2: Selective Carbonic Anhydrase Inhibition
A detailed investigation into the enzyme inhibition profile revealed that this compound selectively inhibits hCA IX with a Ki value of 89 pM. This selectivity suggests potential for therapeutic applications in cancer treatment where CA IX is implicated .
Q & A
Q. What are the validated synthetic routes for 5-amino-1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including condensation of 4-chloroaniline and 4-fluorophenyl isocyanide to form a carboximidoyl chloride intermediate, followed by cyclization with sodium azide. Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature control to enhance yield and purity. Catalytic systems like copper(I) iodide can accelerate azide-alkyne cycloaddition (CuAAC) for triazole formation . Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures ensures high-purity product.
Q. How is the inhibitory activity of this compound against COX-2 and HDACs experimentally validated?
COX-2 inhibition : Use enzyme-linked immunosorbent assays (ELISA) with recombinant COX-2 protein, measuring prostaglandin E2 (PGE2) production via LC-MS or fluorescence. HDAC inhibition : Employ fluorometric assays using HDAC-specific substrates (e.g., acetylated lysine residues) and monitor deacetylation kinetics. Dose-response curves (IC50 values) should be generated with positive controls (e.g., celecoxib for COX-2, trichostatin A for HDACs). Western blotting can confirm downstream effects, such as histone H3 acetylation levels .
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
- NMR : , , and NMR in DMSO-d6 or CDCl3 to confirm substituent positions and purity.
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) with refinement via SHELXL for anisotropic displacement parameters. SHELX software enables precise determination of bond lengths/angles and hydrogen bonding networks .
- HRMS : High-resolution mass spectrometry (ESI or MALDI) to verify molecular formula (C16H12ClFN5O).
Advanced Research Questions
Q. How can researchers resolve contradictions in biochemical data, such as dual inhibition of COX-2 and HDACs?
Contradictions may arise from off-target effects or assay interference. Use orthogonal assays (e.g., thermal shift assays for target engagement) and genetic knockdown (siRNA) to validate specificity. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability at COX-2 vs. HDAC active sites. Compare with structurally analogous compounds (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide) to identify pharmacophore determinants .
Q. What experimental strategies mitigate toxicity while maintaining efficacy in cancer cell models?
- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to reduce cytotoxicity.
- In vitro models : Use 3D tumor spheroids or co-cultures with stromal cells to mimic in vivo conditions.
- Pharmacokinetic profiling : Assess metabolic stability (microsomal assays) and membrane permeability (Caco-2 monolayers) to prioritize compounds with improved therapeutic indices .
Q. How can crystallographic data from SHELXL refinement resolve disorder or twinning in the compound’s crystal structure?
SHELXL’s TWIN and BASF commands model twinned domains by refining scale factors for each domain. For disorder, PART and AFIX instructions split atomic positions and refine occupancy factors. Validate results using R1, wR2, and goodness-of-fit (GOF) metrics. Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What computational approaches predict off-target interactions and polypharmacology?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes.
- Machine learning : Train models on ChEMBL or PubChem datasets to predict binding to kinases, GPCRs, or ion channels.
- Network pharmacology : Construct interaction networks (Cytoscape) linking compound targets to disease pathways .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Formulation : Use co-solvents (DMSO ≤0.1%) or surfactants (e.g., Tween-80).
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. What statistical methods are recommended for analyzing dose-response anomalies?
- Nonlinear regression : Fit data to log(inhibitor) vs. response models (GraphPad Prism).
- Outlier detection : Apply Grubbs’ test or robust regression (R package robustbase).
- Meta-analysis : Pool data from replicate experiments using random-effects models to account for variability .
Future Directions
Q. How can multi-omics integration elucidate the compound’s neuroprotective mechanisms?
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) in neuronal cell lines or animal models. Pathway enrichment (DAVID, Metascape) identifies key modules (e.g., oxidative stress, autophagy). Validate using CRISPR/Cas9 knockout models of implicated genes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
